
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene is a fluorinated aromatic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a naphthalene core. One common method is the radical difluoromethylation and trifluoromethylation of naphthalene derivatives. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure efficient and controlled introduction of the fluorinated groups. The use of catalysts and optimized reaction conditions can enhance yield and selectivity .
化学反応の分析
Types of Reactions
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the fluorinated groups to their corresponding hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydrogenated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluorinated groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(Trifluoromethyl)naphthalene: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
7-(Difluoromethyl)naphthalene: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
1,7-Bis(trifluoromethyl)naphthalene: Contains two trifluoromethyl groups, which can significantly alter its chemical behavior compared to 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene.
Uniqueness
The combination of both difluoromethyl and trifluoromethyl groups in this compound imparts unique properties, such as enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .
特性
分子式 |
C12H7F5 |
|---|---|
分子量 |
246.18 g/mol |
IUPAC名 |
7-(difluoromethyl)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)8-5-4-7-2-1-3-10(9(7)6-8)12(15,16)17/h1-6,11H |
InChIキー |
QDYKJJADOBJRBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


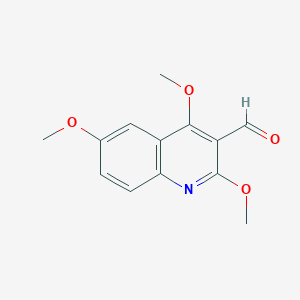
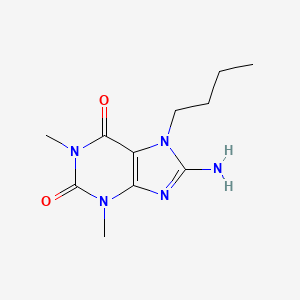
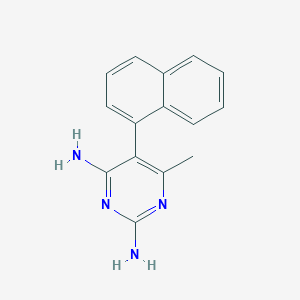
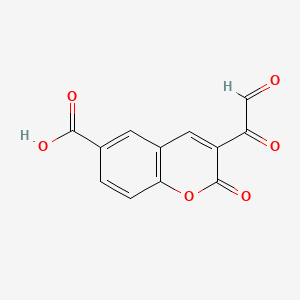
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)


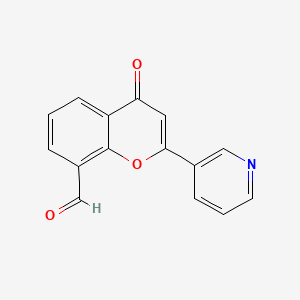
![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)


![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)
![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)
![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)
